molecular formula C14H13N3O2 B3017260 2-(5-Nitropyridin-2-yl)-1,2,3,4-tetrahydroisoquinoline CAS No. 416885-42-2

2-(5-Nitropyridin-2-yl)-1,2,3,4-tetrahydroisoquinoline

Cat. No. B3017260
CAS RN: 416885-42-2
M. Wt: 255.277
InChI Key: HPLLSERLIHRSNQ-UHFFFAOYSA-N
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Description

The compound "2-(5-Nitropyridin-2-yl)-1,2,3,4-tetrahydroisoquinoline" is a derivative of tetrahydroisoquinoline, which is a structural motif found in a variety of biologically active compounds. Tetrahydroisoquinolines are known for their presence in several pharmacologically important molecules, including those with antiarrhythmic properties.

Synthesis Analysis

The synthesis of tetrahydroisoquinoline derivatives often involves the use of starting reagents that are acylated with acid chlorides to yield amides. For instance, in the synthesis of certain nitrophenyl-substituted tetrahydroisoquinolines, 1-(3,4-dimethoxyphenyl)-1-aminomethylcyclopentane was acylated with o-, m-, p-nitrobenzoic acids in the presence of pyridine to obtain the corresponding amides with yields ranging from 70 to 88% . This method demonstrates the feasibility of introducing nitrophenyl groups into the tetrahydroisoquinoline framework.

Molecular Structure Analysis

The molecular structure of tetrahydroisoquinoline derivatives can be manipulated through various chemical reactions. For example, a ring expansion of 1,2,3,4-tetrahydroisoquinolines can lead to the formation of dibenzo[c,f]azonines, which are nine-membered cyclic products. This transformation is achieved through a [1,4]-sigmatropic rearrangement of a nitrile-stabilized ammonium ylide, resulting in good yields of 78-89% . Such structural modifications can significantly alter the chemical and biological properties of the resulting compounds.

Chemical Reactions Analysis

Tetrahydroisoquinoline derivatives can undergo a variety of chemical reactions. In the context of prodrug development, a 2-nitroimidazol-5-ylmethyl group has been used as a bioreductively activated prodrug system. For instance, the reaction of 5-chloromethyl-1-methyl-2-nitroimidazole with the anion derived from 5-bromoisoquinolin-1-one resulted in the formation of a compound that, upon biomimetic reduction, released 5-bromoisoquinolin-1-one. This showcases the potential of tetrahydroisoquinoline derivatives to be used in selective drug delivery systems targeting hypoxic tissues .

Physical and Chemical Properties Analysis

While the provided papers do not give explicit details on the physical and chemical properties of "2-(5-Nitropyridin-2-yl)-1,2,3,4-tetrahydroisoquinoline," it can be inferred that the introduction of nitro groups and other substituents would affect the compound's electron distribution, solubility, and reactivity. The presence of nitro groups, in particular, could enhance the compound's ability to participate in electron transfer reactions, which is relevant in the context of its potential antiarrhythmic and prodrug applications .

Scientific Research Applications

Tetrahydroisoquinoline Derivatives in Therapeutics

Tetrahydroisoquinoline (THIQ) is recognized as a 'privileged scaffold', prevalent in nature and initially known for its neurotoxicity. However, derivatives such as 1-methyl-1,2,3,4-tetrahydroisoquinoline have been identified as endogenous agents preventing Parkinsonism in mammals. THIQ derivatives have also been studied for their role as anticancer antibiotics, with significant approvals like trabectedin for soft tissue sarcomas. THIQ derivatives have shown promise in drug discovery, particularly for cancer and central nervous system disorders, and might be potential candidates for various infectious diseases, highlighting their versatile therapeutic applications (Singh & Shah, 2017).

Role in Anticancer Drug Design

THIQ scaffold holds immense importance in medicinal chemistry due to its wide range of pharmacological properties. It has been a key element in anticancer drug design, with various THIQ analogs being synthesized and showing potent activity against numerous cancer molecular targets. The versatility of the THIQ scaffold, coupled with the synthetic ease of constructing the core structure, makes it an ideal candidate for further research and development in anticancer drug discovery (Faheem et al., 2021).

properties

IUPAC Name

2-(5-nitropyridin-2-yl)-3,4-dihydro-1H-isoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2/c18-17(19)13-5-6-14(15-9-13)16-8-7-11-3-1-2-4-12(11)10-16/h1-6,9H,7-8,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPLLSERLIHRSNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C3=NC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501319940
Record name 2-(5-nitropyridin-2-yl)-3,4-dihydro-1H-isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501319940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

7.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47199441
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-(5-Nitropyridin-2-yl)-1,2,3,4-tetrahydroisoquinoline

CAS RN

416885-42-2
Record name 2-(5-nitropyridin-2-yl)-3,4-dihydro-1H-isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501319940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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